molecular formula C21H19ClN4O3S B2423384 N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-35-6

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2423384
CAS No.: 1251560-35-6
M. Wt: 442.92
InChI Key: IIYFSTGXBYFMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-15-23-24-21-11-10-20(14-25(15)21)30(27,28)26(13-16-4-3-5-17(22)12-16)18-6-8-19(29-2)9-7-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYFSTGXBYFMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridine derivatives , characterized by a triazole ring fused to a pyridine ring. Its structure includes:

  • Chlorophenyl group : Contributes to potential antimicrobial properties.
  • Methoxyphenyl group : May influence interactions with biological targets.
  • Sulfonamide group : Implicated in various pharmacological activities.

Antimalarial Activity

Recent studies have demonstrated that this compound exhibits promising antimalarial activity against Plasmodium falciparum. In vitro assays revealed an IC50 value of 2.24 μM , indicating significant inhibitory effects on the malaria parasite .

While specific mechanisms for this compound are not fully elucidated, molecular docking studies suggest that it interacts with key enzymes involved in the malaria life cycle. For instance, binding studies with falcipain-2 , an enzyme critical for hemoglobin degradation in the parasite, showed favorable interactions characterized by hydrogen bonding and hydrophobic contacts. These interactions are crucial for the compound's efficacy against malaria.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes the biological activities of selected analogs:

Compound NameIC50 (μM)Activity Type
N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Antimalarial
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Antimalarial
Other triazolopyridines (various)VariesAntibacterial/Antifungal

In Vitro Studies

In vitro experiments conducted on various strains of Plasmodium falciparum confirmed the compound's effectiveness as a potential antimalarial agent. The synthesized derivatives were evaluated through high-throughput screening methods that prioritized compounds based on their binding affinities to target enzymes such as falcipain-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents significantly affect the biological activity of triazolopyridine derivatives. The presence of electron-donating groups like methoxy enhances binding interactions with biological targets while maintaining favorable pharmacokinetic properties .

Conclusion and Future Directions

The compound this compound shows significant promise as an antimalarial agent and potentially possesses other therapeutic applications due to its diverse biological activities. Future research should focus on elucidating its mechanism of action at a molecular level and exploring its efficacy against other pathogens.

Preparation Methods

Synthesis of the Triazolopyridine Core

The triazolopyridine scaffold is constructed via cyclization of a pyridine hydrazine derivative with a carboxylic acid under ultrasonic irradiation. This method, adapted from the ultrasonic-assisted cyclization in phosphorus oxychloride (POCl₃), ensures regioselective ring closure.

Preparation of 3-Methyl-Triazolo[4,3-a]Pyridine

A mixture of 2-hydrazino-3-methylpyridine (10 mmol) and acetic acid (50 mmol) in POCl₃ (20 mL) is subjected to ultrasonic irradiation at 105°C for 3 hours. The reaction mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol to yield 3-methyl-triazolo[4,3-a]pyridine as white crystals (35–44% yield). NMR analysis confirms the structure:

  • ¹H NMR (CDCl₃, 400 MHz) : δ 8.50 (s, 1H, Py-H), 7.95 (s, 1H, Py-H), 2.49 (s, 3H, CH₃).

Sulfonation and Sulfonyl Chloride Formation

Sulfonation at Position 6

The triazolopyridine core undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. After 4 hours, the mixture is quenched with ice water, and the 6-sulfonic acid intermediate is isolated via filtration (68% yield).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux for 2 hours. The resulting 3-methyl-triazolo[4,3-a]pyridine-6-sulfonyl chloride is purified by recrystallization from hexane (82% yield).

Sulfonamide Coupling with a Secondary Amine

Synthesis of N-[(3-Chlorophenyl)methyl]-4-Methoxyaniline

4-Methoxyaniline (10 mmol) is alkylated with 3-chlorobenzyl chloride (12 mmol) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. The crude product is extracted with ethyl acetate and purified via column chromatography (60% yield).

Formation of the Disubstituted Sulfonamide

A mixture of 3-methyl-triazolo[4,3-a]pyridine-6-sulfonyl chloride (5.6 g, 0.029 mol), N-[(3-chlorophenyl)methyl]-4-methoxyaniline (0.031 mol), and 3,5-lutidine (370 mL) is stirred at room temperature for 4 hours. The exothermic reaction is controlled at 50–55°C, followed by filtration and trituration with acetonitrile/2N HCl. The final product is isolated as a white solid (88% yield, 97.6% purity by HPLC).

Characterization Data
  • Molecular Formula : C₂₁H₁₉ClN₄O₃S
  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.77 (s, 1H, Py-H), 7.50–7.64 (m, 2H, Ph-H), 7.09–7.16 (m, 2H, Ph-H), 3.90 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃).
  • Melting Point : 129–132°C.

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield (%) Key Reference
Cyclization POCl₃, ultrasonic irradiation, 105°C, 3h 35–44
Sulfonation ClSO₃H, dichloroethane, 0–5°C, 4h 68
Sulfonyl Chloride PCl₅, dichloromethane, reflux, 2h 82
Alkylation K₂CO₃, DMF, 80°C, 6h 60
Sulfonamide Coupling 3,5-Lutidine, rt, 4h 88

Optimization and Challenges

Base Selection for Sulfonamide Coupling

The use of 3,5-lutidine over traditional bases like triethylamine enhances reaction efficiency by mitigating side reactions (e.g., sulfonyl chloride hydrolysis). This is critical for disubstituted sulfonamides, where steric hindrance limits nucleophilic attack.

Ultrasonic Cyclization Efficiency

Ultrasonic irradiation reduces reaction time from 24 hours (conventional heating) to 3 hours while improving yield by 15–20%. The cavitation effect promotes homogeneous mixing and accelerates ring closure.

Industrial Scalability and Environmental Impact

The process generates 3.2 kg of waste per kg of product , primarily from POCl₃ and chlorinated solvents. Substituting POCl₃ with polyphosphoric acid and dichloromethane with 2-methyltetrahydrofuran could reduce environmental footprint without compromising yield.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

The synthesis typically involves a multi-step approach, starting with the condensation of hydrazine derivatives with aldehydes to form hydrazone intermediates, followed by oxidative cyclization. For example, sodium hypochlorite in ethanol has been used as a green oxidant to facilitate the formation of the triazolopyridine core via oxidative ring closure . Subsequent sulfonamide formation involves reacting the triazolopyridine intermediate with chlorosulfonic acid derivatives. Key steps include:

  • Hydrazone formation : 2-Hydrazinopyridine reacts with substituted benzaldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis, yielding >90% hydrazone intermediates .
  • Oxidative cyclization : Sodium hypochlorite in ethanol at room temperature promotes cyclization, achieving isolated yields of ~70% .
  • Sulfonylation : The sulfonamide group is introduced via reaction with chlorosulfonic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300–500 MHz instruments) resolve substituent positions and confirm regiochemistry. For example, the 3-methyl group on the triazolopyridine ring appears as a singlet at δ ~2.77 ppm in ¹H-NMR, while aromatic protons show splitting patterns consistent with the substitution pattern .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass error <5 ppm) .
  • Elemental analysis : Confirms purity (>95% C, H, N, S content) .
  • FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130–1165 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during sulfonamide functionalization?

Yield challenges often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity during sulfonylation .
  • Stoichiometry : Using 1.1–1.2 equivalents of sulfonyl chloride minimizes unreacted starting material .
  • Temperature control : Maintaining 0–5°C during sulfonylation reduces decomposition .
  • Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation via intermediate stabilization .

Q. How can contradictory NMR data for structurally similar analogs be resolved?

Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals by slowing molecular motion (e.g., at 250 K) .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations to confirm regiochemistry. For example, HMBC correlations between the sulfonamide NH and adjacent aromatic protons validate substitution patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-validate experimental data .

Q. What methodologies are effective for assessing the compound’s stability under varying storage conditions?

Stability studies should include:

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .
  • HPLC monitoring : Reverse-phase C18 columns track purity changes over time, with mobile phases like acetonitrile/water (0.1% TFA) .
  • DSC/TGA : Thermal analysis identifies melting points and decomposition thresholds (e.g., melting point ~153–155°C for related analogs) .

Q. How can researchers design experiments to explore the impact of substituents on physicochemical properties?

Systematic structure-property relationship (SPR) studies involve:

  • Variation of substituents : Synthesizing analogs with halogens (Cl, F), methoxy, or methyl groups at the 3-chlorophenyl or 4-methoxyphenyl positions .
  • LogP determination : Shake-flask or HPLC methods measure hydrophobicity, critical for bioavailability predictions .
  • Solubility assays : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid identifies formulation challenges .

Methodological Notes

  • Synthetic reproducibility : Ensure strict control of reaction times and temperatures, as over-oxidation during cyclization can lead to byproducts .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates and preparative HPLC for final compounds .
  • Data interpretation : Cross-reference spectral data with published analogs (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives) to validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.